3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine” are not available in the current literature .Scientific Research Applications
Energetic Materials Synthesis
Compounds similar to 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine have been explored for their potential applications in the synthesis of energetic materials. These compounds, with their nitrogen-rich imidazole, 1,2,4-triazole, and tetrazole bases, show promise in applications for nitrogen-rich gas generators due to their high positive heats of formation and significant energy contributions from their molecular backbones. Their physicochemical properties, influenced by azole rings and functional groups like amino and azido, have been extensively examined (D. Srinivas, V. Ghule, K. Muralidharan, 2014).
Heterocyclic Compound Synthesis
Another scientific application is in the synthesis of heterocyclic compounds containing perfluoroalkyl groups. Research has shown that reactions involving perfluoroalkenes and 1,2,4-triazole derivatives can lead to the formation of heterocyclic systems. These reactions offer insights into the cyclization paths and the effects of 1,3(N,S)-dinucleophile nature on nucleophilic addition, expanding the possibilities for synthesizing novel fluorinated heterocyclic structures (G. Furin, E. L. Zhuzhgov, 2005).
Microwave-Assisted Synthesis
The compound's scaffold, 1,2,4-triazole, is integral in microwave-assisted synthesis methods for producing 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. These methods offer efficient pathways to generate a diverse library of compounds, highlighting the versatility and potential of triazole-based structures in facilitating novel synthetic routes for medicinal and agricultural chemistry applications (L. Tan, F. Lim, A. Dolzhenko, 2017).
Photochemical Synthesis
Research into the photochemistry of fluorinated heterocyclic compounds has led to the development of expedient routes for synthesizing fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles. These photochemical processes offer innovative approaches for creating target fluorinated structures, which could have implications in developing materials with unique properties (A. Pace, I. Pibiri, S. Buscemi, N. Vivona, L. Malpezzi, 2004).
Corrosion Inhibition
Triazole derivatives have been investigated for their potential as corrosion inhibitors on mild steel in acidic media. The inhibition efficiency of these compounds correlates with their concentration and temperature, providing insights into the application of triazole-based compounds in protecting metals from corrosion (Turuvekere K. Chaitra, K. Mohana, H. C. Tandon, 2015).
Safety And Hazards
properties
IUPAC Name |
3,3,3-trifluoro-2-(1,2,4-triazol-1-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N4/c6-5(7,8)4(1-9)12-3-10-2-11-12/h2-4H,1,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJNROJNNQBVCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)C(CN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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